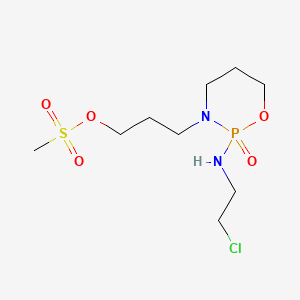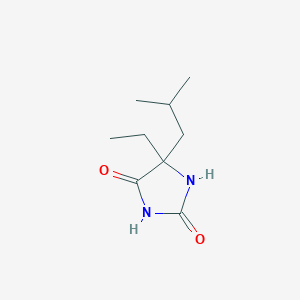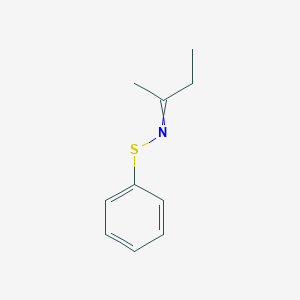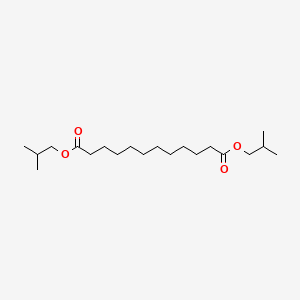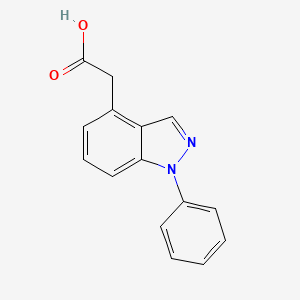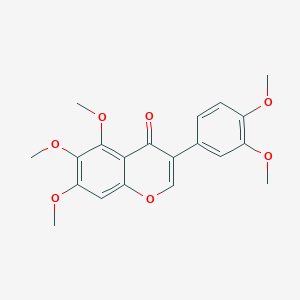
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features multiple methoxy groups attached to its phenyl and chromone rings, which can influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method is the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced to form dihydrochromones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and oxidative stress, potentially leading to therapeutic effects
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3-(3,4-Dimethoxyphenyl)propanoic acid: A phenylpropanoic acid derivative with similar methoxy substitutions.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is unique due to its chromone core structure combined with multiple methoxy groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
50901-40-1 |
|---|---|
Formule moléculaire |
C20H20O7 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-15-9-16(24-3)19(25-4)20(26-5)17(15)18(12)21/h6-10H,1-5H3 |
Clé InChI |
YTBOOQTUFDPCCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
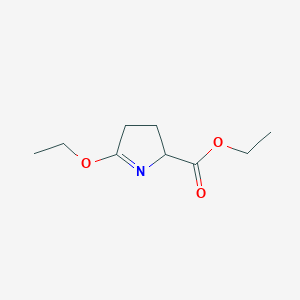
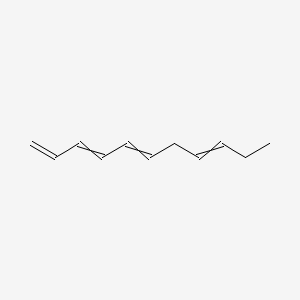
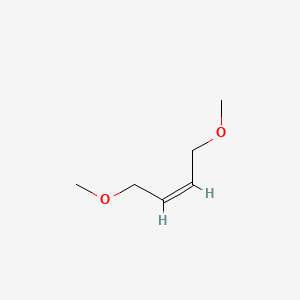

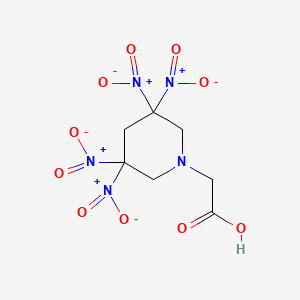

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
